molecular formula C8H12F3NO2 B2685587 2,2,2-Trifluoroethyl piperidine-1-carboxylate CAS No. 1092074-32-2

2,2,2-Trifluoroethyl piperidine-1-carboxylate

Cat. No.: B2685587
CAS No.: 1092074-32-2
M. Wt: 211.184
InChI Key: VWSSKHWULVBDEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoroethyl piperidine-1-carboxylate is a chemical compound with the molecular formula C8H12F3NO2. It is known for its unique properties due to the presence of trifluoroethyl and piperidine groups. This compound is used in various scientific research fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl piperidine-1-carboxylate typically involves the reaction of piperidine with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction parameters to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields piperidine-1-carboxylic acid and 2,2,2-trifluoroethanol .

Scientific Research Applications

2,2,2-Trifluoroethyl piperidine-1-carboxylate is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, while the piperidine moiety interacts with receptors or enzymes. This dual functionality allows the compound to modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoroethyl piperidine-1-carboxylate is unique due to its combination of the trifluoroethyl and piperidine groups, which confer distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2,2,2-trifluoroethyl piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2/c9-8(10,11)6-14-7(13)12-4-2-1-3-5-12/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSSKHWULVBDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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